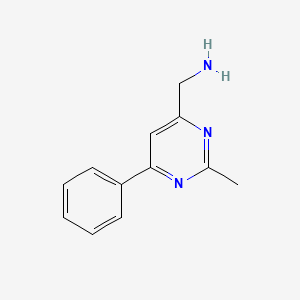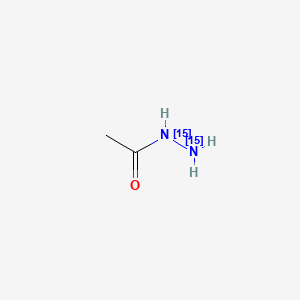
Acetyl Hydrazine-15N2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetyl Hydrazine-15N2 is a nitrogen-labeled compound used primarily in scientific research. The compound is a derivative of hydrazine, where two nitrogen atoms are isotopically labeled with nitrogen-15. This labeling makes it particularly useful in various analytical and research applications, including studies involving nitrogen metabolism and tracing nitrogen pathways in biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl Hydrazine-15N2 typically involves the reaction of hydrazine-15N2 with acetic anhydride. The reaction is carried out under controlled conditions to ensure the complete acetylation of the hydrazine. The process can be summarized as follows:
Reactants: Hydrazine-15N2 and acetic anhydride.
Conditions: The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the reaction.
Procedure: Hydrazine-15N2 is added to a solution of acetic anhydride, and the mixture is stirred until the reaction is complete. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
Acetyl Hydrazine-15N2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrogen oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: this compound can participate in substitution reactions where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Nitrogen oxides and other nitrogen-containing compounds.
Reduction: Hydrazine derivatives.
Substitution: Compounds with different functional groups replacing the acetyl group.
Aplicaciones Científicas De Investigación
Acetyl Hydrazine-15N2 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a tracer in reaction mechanisms.
Biology: Employed in studies involving nitrogen metabolism and tracing nitrogen pathways in biological systems.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of nitrogen-labeled compounds for various industrial applications.
Mecanismo De Acción
The mechanism of action of Acetyl Hydrazine-15N2 involves its interaction with various molecular targets and pathways. The nitrogen-15 labeling allows researchers to trace the compound’s movement and transformation within biological systems. This helps in understanding the metabolic pathways and the role of nitrogen in various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Hydrazine-15N2: A precursor to Acetyl Hydrazine-15N2, used in similar applications.
Acetyl Hydrazine: Similar in structure but without the nitrogen-15 labeling.
Hydrazine: The parent compound, widely used in various chemical reactions and industrial applications.
Uniqueness
This compound is unique due to its nitrogen-15 labeling, which makes it particularly valuable in research applications involving nitrogen tracing and metabolism studies. This isotopic labeling provides a distinct advantage over non-labeled compounds, allowing for more precise and accurate analysis.
Propiedades
Fórmula molecular |
C2H6N2O |
|---|---|
Peso molecular |
76.07 g/mol |
Nombre IUPAC |
acetohydrazide |
InChI |
InChI=1S/C2H6N2O/c1-2(5)4-3/h3H2,1H3,(H,4,5)/i3+1,4+1 |
Clave InChI |
OFLXLNCGODUUOT-CQDYUVAPSA-N |
SMILES isomérico |
CC(=O)[15NH][15NH2] |
SMILES canónico |
CC(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


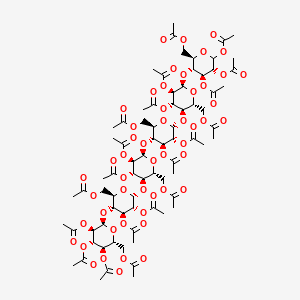
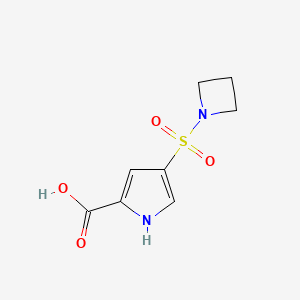




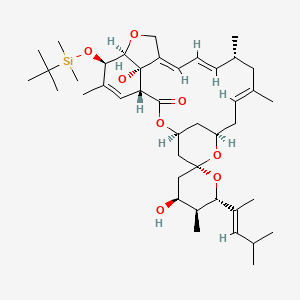
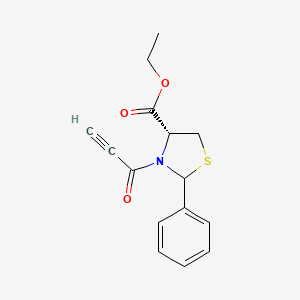
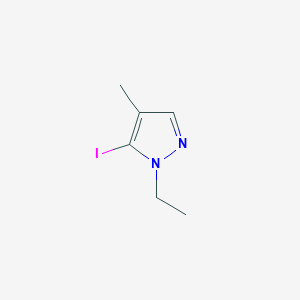
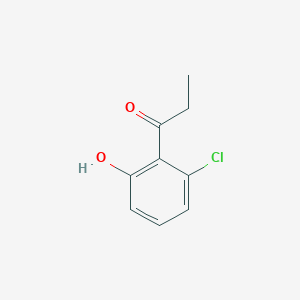
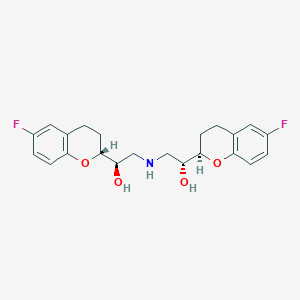
![4-(2-Methoxyethoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13446653.png)
